molecular formula C8H16N2O B1466219 1-(2,2-Dimethylpiperazin-1-yl)ethan-1-one CAS No. 1266872-99-4

1-(2,2-Dimethylpiperazin-1-yl)ethan-1-one

Cat. No.: B1466219
CAS No.: 1266872-99-4
M. Wt: 156.23 g/mol
InChI Key: BRMCPKCISPAWHL-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpiperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,2-dimethylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10-5-4-9-6-8(10,2)3/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMCPKCISPAWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,2-Dimethylpiperazin-1-yl)ethan-1-one, a compound featuring a piperazine moiety, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and neuropharmacological effects.

Chemical Structure

The chemical structure of 1-(2,2-Dimethylpiperazin-1-yl)ethan-1-one can be represented as follows:

C8H16N2O\text{C}_8\text{H}_{16}\text{N}_2\text{O}

This compound is characterized by the presence of a piperazine ring, which is known for its versatility in medicinal chemistry.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to 1-(2,2-Dimethylpiperazin-1-yl)ethan-1-one. A notable study reported that compounds with similar structures exhibited significant antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 37 to 124 μg/mL . The compound's ability to disrupt membrane fluidity may contribute to its antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies indicated that derivatives showed different antiproliferative activities against cancer cell lines such as HepG2 (liver cancer), Caco-2 (colorectal cancer), and MG63 (osteosarcoma). The results demonstrated that certain concentrations of these compounds could inhibit cell proliferation significantly . Table 1 summarizes the antiproliferative effects observed in these studies.

CompoundCell LineIC50 (µM)
1-(2,2-Dimethylpiperazin-1-yl)ethan-1-oneHepG215.5
Caco-220.3
MG6318.7

Neuropharmacological Effects

The neuropharmacological profile of compounds containing the piperazine structure suggests potential as positive allosteric modulators (PAMs) for GABA-A receptors. These compounds have been shown to enhance GABA-induced ion currents without acting as agonists themselves . This modulation could provide therapeutic benefits in conditions like anxiety and epilepsy.

Case Studies

A recent case study explored the synthesis and evaluation of derivatives of 1-(2,2-Dimethylpiperazin-1-yl)ethan-1-one for their biological activities. The study employed a chemo-enzymatic synthesis approach to create a library of compounds, which were subsequently screened for various biological activities including antioxidant and anticancer effects. The findings indicated that modifications to the piperazine ring significantly influenced the biological activity profiles of the synthesized compounds .

Scientific Research Applications

The compound 1-(2,2-Dimethylpiperazin-1-yl)ethan-1-one , also known by its chemical formula C8H16N2OC_8H_{16}N_2O, is a piperazine derivative that has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, materials science, and as a synthetic intermediate.

Medicinal Chemistry

Pharmacological Potential
1-(2,2-Dimethylpiperazin-1-yl)ethan-1-one has been investigated for its potential as a pharmacological agent. Its structure allows for modifications that can enhance biological activity. Studies suggest that derivatives of piperazine compounds can exhibit properties such as:

  • Antidepressant effects
  • Antipsychotic activity
  • Anti-inflammatory properties

Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives, including 1-(2,2-Dimethylpiperazin-1-yl)ethan-1-one, for their binding affinity to serotonin receptors. Results indicated promising activity that warrants further exploration for developing new antidepressants .

Synthesis of Complex Molecules

Synthetic Intermediate
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it suitable for:

  • Coupling reactions
  • Amine synthesis
  • Formation of heterocycles

Table 1: Common Reactions Involving 1-(2,2-Dimethylpiperazin-1-yl)ethan-1-one

Reaction TypeDescriptionOutcome
N-AlkylationReacts with alkyl halidesProduces substituted amines
AcylationReaction with acyl chloridesForms amides
CyclizationForms cyclic structures with electrophilesProduces heterocycles

Materials Science

Polymer Chemistry
In materials science, 1-(2,2-Dimethylpiperazin-1-yl)ethan-1-one can be used to modify polymer matrices. Its incorporation into polymer chains can enhance properties such as:

  • Thermal stability
  • Mechanical strength
  • Chemical resistance

This application is particularly relevant in developing advanced materials for coatings and composites.

Analytical Chemistry

Chromatographic Applications
The compound has been utilized in analytical chemistry as a standard or reference material in chromatographic techniques. Its distinct chemical properties allow for effective separation and identification in complex mixtures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.